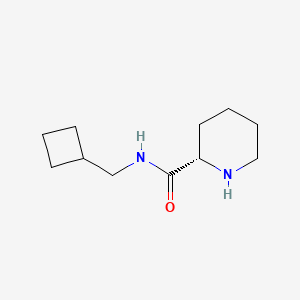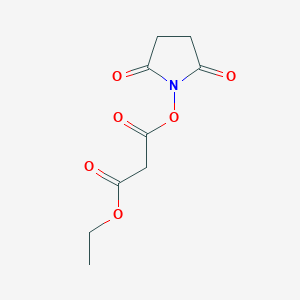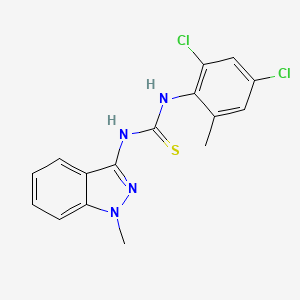
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Vue d'ensemble
Description
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine (MMPT) is a synthetic compound that has been utilized in numerous scientific studies. It has been found to have a variety of biochemical and physiological effects, and its structure and properties have been studied in detail.
Applications De Recherche Scientifique
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has been utilized in a variety of scientific studies, including those related to drug design and development, organic synthesis, and enzyme inhibition. Its structure and properties have been studied in detail, and it has been found to have potential applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has been used as a fluorescent probe for the detection of reactive oxygen species, and it has been used to study the structure and function of proteins.
Mécanisme D'action
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has been found to have a variety of biochemical and physiological effects. Its mechanism of action is not fully understood, but it is thought to interact with various cellular components, including proteins and enzymes. In particular, 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, and it has been found to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). In addition, 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has been found to have potential applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be prepared in a variety of ways. In addition, 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has been found to have a variety of biochemical and physiological effects, making it a useful tool for a variety of scientific studies. However, 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine is not always stable and can degrade over time, making it necessary to take precautions when storing and handling it.
Orientations Futures
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine has potential applications in the treatment of a variety of diseases and conditions, and further research is needed to explore its full potential. In particular, further research is needed to better understand its mechanism of action and its effects on various cellular components. In addition, further research is needed to explore its potential applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine.
Propriétés
IUPAC Name |
5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-12-17(24-18(20)22-12)13-9-10-21-16(11-13)19(2,3)14-5-7-15(23-4)8-6-14/h5-11H,1-4H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOAFSCFMOOTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B1412294.png)
![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)








![(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412311.png)

